Emate

Descripción general

Descripción

The term "Emate" does not directly correspond to widely recognized chemical compounds in the provided scientific literature. However, compounds with similar synthesis processes, molecular structures, chemical reactions, and properties have been explored. For instance, Erythorbyl myristate (EM), a potential multi-functional food emulsifier, demonstrates complex chemical synthesis and properties that may offer insights into similar compounds (Jun-Young Park et al., 2021).

Synthesis Analysis

Erythorbyl myristate's synthesis involves immobilized lipase-catalyzed esterification between erythorbic acid and myristic acid, showcasing a method that might be analogous to "this compound's" synthesis if it shares functional group characteristics or target applications (Jun-Young Park et al., 2021).

Molecular Structure Analysis

The molecular structure of Erythorbyl myristate was identified using HPLC-ESI/MS and 2D [1H-1H] NMR COSY, techniques that are crucial for understanding the detailed molecular structure of complex compounds. Such analysis can reveal the arrangement of atoms and functional groups within a molecule (Jun-Young Park et al., 2021).

Chemical Reactions and Properties

Erythorbyl myristate exhibits antioxidative and antibacterial properties, resulting from its unique chemical structure. Its reaction with free radicals and bacteria demonstrates the compound's functional utility, highlighting how specific molecular features confer desired chemical properties (Jun-Young Park et al., 2021).

Physical Properties Analysis

The hydrophilic-lipophilic balance (HLB) and critical micelle concentration (CMC) of Erythorbyl myristate were determined, indicating its suitability as an emulsifier in oil-in-water emulsions. These properties are essential for understanding how the compound behaves in different environments, affecting its solubility, dispersion, and overall stability (Jun-Young Park et al., 2021).

Chemical Properties Analysis

Through isothermal titration calorimetry, the micellar thermodynamic behavior of Erythorbyl myristate was explored, providing insights into its interactions at the molecular level. This analysis is crucial for predicting how the compound interacts with other substances, its reactivity, and its potential applications based on chemical properties (Jun-Young Park et al., 2021).

Aplicaciones Científicas De Investigación

Agente Anticancerígeno

Emate, también conocido como estrona-3-O-sulfamato (this compound), se considera un objetivo terapéutico prometedor para el tratamiento de enfermedades oncológicas hormonodependientes como el cáncer de mama, endometrial y de próstata, así como la endometriosis . Es un inhibidor esteroideo dirigido al sitio activo que puede inhibir la sulfatasa esteroidea (STS) en células MCF-7 de cáncer de mama en un 99% a 0,1 μM y tiene un valor de IC 50 de 65 pM .

Inhibidores Duales de Aromatasa-Sulfatasa (DASI)

This compound también se utiliza en el desarrollo de inhibidores duales de aromatasa-sulfatasa (DASI). Este enfoque tiene un gran potencial cuando se espera una sinergia entre la inhibición de STS y la aromatasa y podría abordar los mecanismos de resistencia adquirida .

Desarrollo de Fármacos Anticancerígenos

This compound se utiliza en el desarrollo de fármacos anticancerígenos. Las modificaciones en this compound dan como resultado una mayor actividad contra STS en 2-OMe-3-O-sulfamatos, así como en 2-OMe-3, 17β-bissulfamatos, que también son activos contra el cáncer de mama triple negativo .

Control de Plagas en la Agricultura

This compound se utiliza como insecticida en la agricultura. Es eficaz contra diversas plagas en diferentes cultivos, incluyendo gusanos del algodón, frutos de okra, taladrador de brotes, DBM de la col, taladrador de frutos de chile, trips, ácaros, frutos de berenjena, redgram, taladrador de vainas de garbanzo, looper del té y trips de la uva .

Manejo Integrado de Plagas (MIP)

This compound es adecuado para sistemas de Manejo Integrado de Plagas (MIP). Las orugas dejan de causar daños a los cultivos después de 2 horas de la aplicación de this compound. Tiene una resistencia a la lluvia de 4 horas .

Entrenamiento Electrónico Autónomo

This compound también se utiliza en el campo del entrenamiento electrónico. El sistema de apoyo inteligente para el cambio de comportamiento this compound explota un modelo del agente humano para apoyar a las personas en la adopción de un estilo de vida saludable .

Mecanismo De Acción

Target of Action:

“Emate” primarily targets the enzyme steroid sulfatase (STS). This enzyme plays a crucial role in the metabolism of steroid hormones, including estrogen. Specifically, STS catalyzes the hydrolysis of estrone sulfate (E1S) to estrone (E1), which is an active form of estrogen. By inhibiting STS, “this compound” disrupts this conversion process and affects estrogen levels in the body .

Mode of Action:

The interaction between “this compound” and STS occurs through irreversible inhibition. Once bound to the active site of STS, “this compound” prevents the hydrolysis of E1S, leading to reduced levels of E1. This disruption impacts estrogen-dependent processes, especially in hormone-dependent cancers like breast, endometrial, and prostate cancers .

Biochemical Pathways:

The affected pathways include estrogen signaling and estrogen-responsive gene expression. By inhibiting STS, “this compound” indirectly modulates estrogen availability, influencing cell proliferation, differentiation, and survival. Downstream effects may include altered gene expression patterns and changes in cell behavior .

Pharmacokinetics:

The impact of these properties on bioavailability determines the effective concentration of “this compound” at its target site .

Result of Action:

- Cellular Effects : In cancer cells, decreased estrogen availability may hinder tumor progression and metastasis. However, normal tissues may also be affected, necessitating careful dosing and monitoring .

Action Environment:

Environmental factors, such as pH and tissue-specific conditions, can influence “this compound’s” stability and efficacy. For instance, pH affects the hydrolysis of “this compound” and its interaction with STS. Additionally, drug interactions and patient-specific variations play a role in the compound’s overall effectiveness .

Propiedades

IUPAC Name |

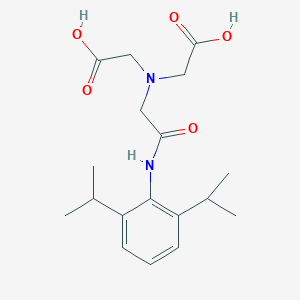

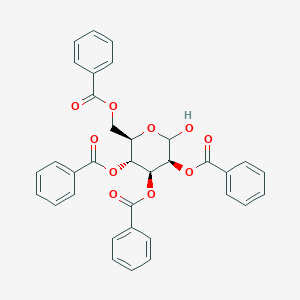

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKFQAJIXCZXQY-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933447 | |

| Record name | Estrone sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148672-09-7 | |

| Record name | Estrone-3-O-sulfamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)

![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)